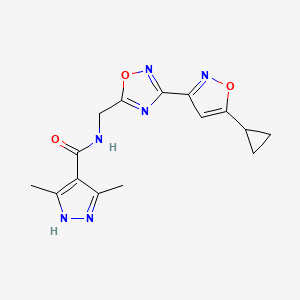

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-7-13(8(2)19-18-7)15(22)16-6-12-17-14(21-24-12)10-5-11(23-20-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,22)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJOEIXKQMGNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structural components include:

- Pyrazole ring : Known for anti-inflammatory and anticancer properties.

- Oxadiazole and isoxazole moieties : These heterocycles are associated with various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives against various bacterial strains using the agar diffusion method. Compounds showed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3a | S. aureus | 18 |

| 5a | E. coli | 20 |

| Reference (Ciprofloxacin) | S. aureus | 22 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, one study reported the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and their cytotoxic effects on glioma cell lines. The best-performing compound exhibited an IC50 value of 5.13 µM against the C6 cell line, demonstrating significant cytotoxicity compared to standard treatments .

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |

|---|---|---|

| 5f | 5.13 µM | 5.00 µM |

| 5-FU | 8.34 µM | 8.53 µM |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have also been documented extensively. Compounds derived from the pyrazole framework have shown promise as selective COX inhibitors. A recent review highlighted several compounds with significant anti-inflammatory effects, with some exhibiting better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), leading to reduced inflammation.

- Cell Cycle Arrest : Compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities that contribute to their protective effects against cellular damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study involving the synthesis and testing of various azopyrazoles demonstrated that certain derivatives had superior antibacterial activity compared to common antibiotics .

- Cytotoxicity in Cancer Research : Research on glioma treatment indicated that specific pyrazole derivatives not only inhibited tumor growth but also showed selectivity towards cancerous cells over normal cells .

Scientific Research Applications

Herbicidal Activity

One of the primary applications of this compound is as a herbicide. It is structurally related to isoxaflutole, a well-known herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid biosynthesis, leading to chlorophyll degradation and plant death. The compound's efficacy in controlling broadleaf and grassy weeds in crops such as corn and sugarcane has been documented extensively.

| Compound | Target Enzyme | Mode of Action | Crop Application |

|---|---|---|---|

| N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | 4-Hydroxyphenylpyruvate dioxygenase | Inhibition of carotenoid biosynthesis | Corn, Sugarcane |

Case Study: Efficacy in Crop Protection

A study conducted on the application of isoxaflutole derivatives demonstrated significant effectiveness against various weed species. The results indicated that compounds with similar structures to this compound exhibited enhanced herbicidal properties when applied at specific concentrations (0.005–0.05%) .

Antimicrobial Properties

Research has indicated that compounds with the isoxazole ring exhibit antimicrobial activities. The structural features of this compound may contribute to its potential as an antimicrobial agent. Preliminary studies suggest that derivatives can inhibit bacterial growth effectively.

| Property | Observed Effect | Target Pathogens |

|---|---|---|

| Antimicrobial Activity | Inhibition of growth | Various bacteria (specific strains under investigation) |

Case Study: Antimicrobial Activity Evaluation

A recent investigation into the antimicrobial properties of isoxazole derivatives revealed a significant reduction in bacterial viability when treated with compounds similar to this compound. The study highlighted the potential for these compounds to be developed into new antimicrobial agents .

Ecotoxicological Assessments

The environmental impact of herbicides like isoxaflutole has raised concerns regarding their persistence and toxicity in ecosystems. Studies have evaluated the dissipation rates and ecological effects of such compounds on non-target organisms.

| Parameter | Impact Assessment |

|---|---|

| Dissipation Rate | Rapid degradation in soil under specific conditions (temperature and moisture-dependent) |

| Non-target Organisms | Effects on aquatic life and soil microorganisms being studied |

Case Study: Environmental Impact Analysis

An analysis conducted on groundwater and surface water contamination due to isoxaflutole usage found detectable levels in agricultural runoff. This study emphasized the need for careful management practices to mitigate environmental risks associated with herbicide application .

Comparison with Similar Compounds

Key Observations :

Synthetic Yield : The target compound’s yield is unreported, but analogs like 3a–3d show moderate yields (62–71%), suggesting that introducing bulky or polar groups (e.g., cyclopropylisoxazole) may reduce efficiency due to steric hindrance or solubility issues.

Melting Points : Analogs with halogen substituents (e.g., 3b , 3d ) exhibit higher melting points (>170°C), correlating with increased crystallinity from strong intermolecular forces. The target compound’s oxadiazole and isoxazole rings may similarly enhance crystallinity.

Spectroscopic and Analytical Differences

- ¹H-NMR : Analogs like 3a–3d show aromatic proton signals at δ 7.2–8.1 ppm and methyl groups at δ ~2.6 ppm . The target compound’s cyclopropyl and oxadiazole groups would introduce distinct splitting patterns, such as cyclopropyl protons near δ 1.0–2.0 ppm and oxadiazole-linked CH₂ protons at δ 4.0–5.0 ppm.

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is predicted at m/z 367.1 (C₁₈H₁₈N₆O₃), significantly lower than analogs like 3a (m/z 403.1) due to reduced aromaticity and smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.